4-CPP shares structural similarities with baclofen, a medication used to treat muscle spasticity. Baclofen acts on GABA (gamma-aminobutyric acid) receptors in the central nervous system. 4-CPP might be investigated for similar properties, though more research is needed. [Source: LGC Standards, (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one (Baclofen Lactam) ]
4-(4-Chlorophenyl)-2-pyrrolidinone, with the chemical formula CHClNO and CAS number 22518-27-0, is an organic compound that features a pyrrolidinone ring substituted with a 4-chlorophenyl group. This compound is structurally related to various pharmaceuticals and is primarily known as an impurity in the synthesis of Baclofen, a muscle relaxant. Its molecular weight is approximately 195.65 g/mol, and it is characterized by its potential biological activities and applications in medicinal chemistry.
This compound exhibits significant biological activity, particularly in relation to its structural similarity to gamma-aminobutyric acid (GABA) derivatives. Notably:
The synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone can be achieved through various methods:
4-(4-Chlorophenyl)-2-pyrrolidinone has several applications:
Studies on interaction profiles indicate that 4-(4-Chlorophenyl)-2-pyrrolidinone interacts with several biological targets:
Several compounds share structural similarities with 4-(4-Chlorophenyl)-2-pyrrolidinone. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(3-(4-Chlorophenyl)pyrrolidin-3-yl)ethanol | 52423-70-8 | 0.75 |
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride | 1092108-79-6 | 0.78 |
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride | 2048273-77-2 | 0.83 |
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride | 2044705-27-1 | 0.77 |
What sets 4-(4-Chlorophenyl)-2-pyrrolidinone apart from these similar compounds is its specific interaction profile with GABA receptors and its role as a key intermediate in synthesizing clinically relevant drugs like Baclofen. Its unique chlorinated phenyl group contributes to its distinct pharmacological properties and potential therapeutic applications.
Acute Toxic;Irritant;Health Hazard